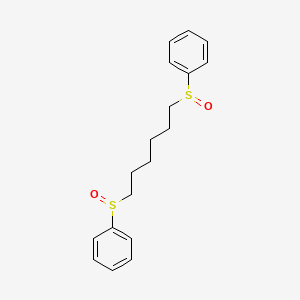
1,1'-(Hexane-1,6-diyldisulfinyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(phenylsulfinyl)hexane: is an organic compound with the molecular formula C18H22O2S2 . It consists of a hexane backbone with phenylsulfinyl groups attached to the first and sixth carbon atoms. This compound is known for its unique structural properties, which include multiple bonds, aromatic rings, and sulfoxide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Bis(phenylsulfinyl)hexane can be synthesized through a multi-step process involving the reaction of hexane derivatives with phenylsulfenyl chloride. The reaction typically involves the use of solvents like dichloromethane and catalysts such as triethylamine. The mixture is cooled to low temperatures (around -78°C) and gradually warmed to room temperature over several hours .
Industrial Production Methods: Industrial production of 1,6-Bis(phenylsulfinyl)hexane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Bis(phenylsulfinyl)hexane undergoes various chemical reactions, including:
Oxidation: The sulfoxide groups can be further oxidized to sulfone groups using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfinyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid at elevated temperatures (around 90°C).
Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products Formed:
Oxidation: 1,6-Bis(phenylsulfonyl)hexane.
Reduction: 1,6-Bis(phenylthio)hexane.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1,6-Bis(phenylsulfinyl)hexane.
Aplicaciones Científicas De Investigación
1,6-Bis(phenylsulfinyl)hexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the construction of complex molecular structures.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,6-Bis(phenylsulfinyl)hexane involves its interaction with specific molecular targets and pathways. The sulfoxide groups in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The phenyl rings may also interact with aromatic residues in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
1,6-Bis(phenylthio)hexane: Similar structure but with sulfide groups instead of sulfoxide groups.
1,6-Bis(phenylsulfonyl)hexane: Similar structure but with sulfone groups instead of sulfoxide groups.
1,6-Bis(trimethoxysilyl)hexane: Similar hexane backbone but with trimethoxysilyl groups instead of phenylsulfinyl groups.
Uniqueness: 1,6-Bis(phenylsulfinyl)hexane is unique due to the presence of sulfoxide groups, which impart distinct chemical reactivity and properties. The combination of aromatic rings and sulfoxide groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
352540-50-2 |
|---|---|
Fórmula molecular |
C18H22O2S2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
6-(benzenesulfinyl)hexylsulfinylbenzene |
InChI |
InChI=1S/C18H22O2S2/c19-21(17-11-5-3-6-12-17)15-9-1-2-10-16-22(20)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
Clave InChI |
WSQQSRUMZDBJJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)CCCCCCS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
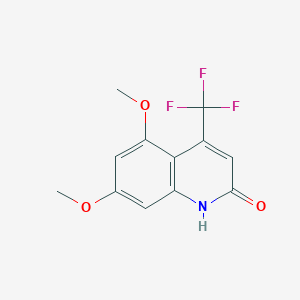
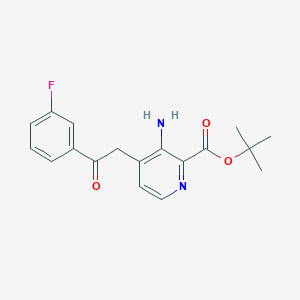

![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
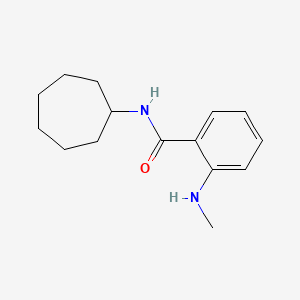
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
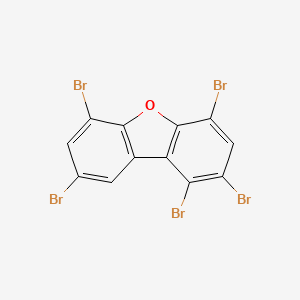
![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
